tert-Butyl 1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate
Description
The compound tert-Butyl 1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate is a boronic ester-functionalized isoindolinone derivative. Its core structure features a bicyclic isoindolinone scaffold (1-oxo-isoindoline) with a tert-butyl carboxylate group at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) substituent at position 4. This compound is designed for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds . The 1-oxo group introduces polarity and hydrogen-bonding capacity, distinguishing it from non-oxygenated analogs in solubility and biological interactions .
Properties
Molecular Formula |
C19H26BNO5 |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
tert-butyl 3-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindole-2-carboxylate |
InChI |
InChI=1S/C19H26BNO5/c1-17(2,3)24-16(23)21-11-12-10-13(8-9-14(12)15(21)22)20-25-18(4,5)19(6,7)26-20/h8-10H,11H2,1-7H3 |
InChI Key |
CMIFMSCNAGKGSV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)N(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
- The compound can be synthesized through two substitution reactions.
- The structure was characterized using FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry (MS). Additionally, single-crystal X-ray diffraction confirmed its structure .
Scheme 1: outlines its synthesis method:
Chemical Reactions Analysis
Tert-butyl 1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate: can undergo various reactions:
Scientific Research Applications
Drug Development
The compound's structural features make it a promising candidate for the development of pharmaceuticals. Its isoindoline component is known for biological activity, often serving as a scaffold for various therapeutic agents.
Case Studies:
- Anticancer Agents : Research has indicated that derivatives of isoindoline compounds exhibit anticancer properties. For example, studies have shown that modifications to the isoindoline structure can enhance potency against specific cancer cell lines .
Synthetic Chemistry
tert-Butyl 1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate serves as a valuable intermediate in organic synthesis. The presence of the boron-containing dioxaborolane group allows for unique reactivity patterns.
Applications in Synthesis:
- Cross-Coupling Reactions : The boron atom facilitates cross-coupling reactions such as Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds essential for constructing complex organic molecules .
| Reaction Type | Description | Reference |
|---|---|---|
| Suzuki Coupling | Formation of biaryl compounds | |
| Stille Coupling | Synthesis of aryl-stannanes |
Materials Science
The compound's ability to form stable complexes with metals opens avenues for its use in materials science. It can be utilized in the development of new materials with specific electronic or photonic properties.
Potential Uses:
Mechanism of Action
- The specific molecular targets and pathways involved in its effects are not explicitly mentioned in the available literature. Further research is needed to elucidate this.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Core Structure: The isoindolinone core (1-oxo) in the target compound enhances polarity compared to isoindoline (non-oxygenated) and indole derivatives . This impacts solubility and pharmacokinetic properties in drug discovery.
Functional Groups: The cyano group in withdraws electron density, altering the boronic ester’s reactivity in cross-couplings. Spiro-oxo structures may stabilize transition states in catalytic reactions due to restricted rotation.
Reactivity in Cross-Coupling Reactions
Boronic esters are pivotal in Suzuki-Miyaura reactions. The target compound’s isoindolinone core may influence reactivity:
- Steric Effects : The tert-butyl group shields the carboxylate, improving stability but possibly slowing transmetallation steps compared to less hindered analogs (e.g., indole derivatives ).
Stability and Handling
Biological Activity
Tert-butyl 1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry and materials science. Its unique structure combines an isoindoline core with a dioxaborolane moiety, which may contribute to its biological activity. This article explores the compound's biological properties, synthesis methods, and potential applications.
- Molecular Formula : C19H28BNO4
- Molecular Weight : 345.24 g/mol
- IUPAC Name : tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole-2-carboxylate
- Appearance : White crystalline solid
- Melting Point : 265-266 °C
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the isoindoline core.
- Introduction of the dioxaborolane moiety.
- Esterification to yield the final product.
These reactions require careful control of conditions to ensure high yields and purity .
Pharmacological Properties
Recent studies have evaluated the pharmacological properties of this compound:
-
CYP Enzyme Interaction :
- CYP2D6 Inhibitor : The compound has been identified as an inhibitor of CYP2D6 and CYP3A4 enzymes. This suggests potential interactions with various drugs metabolized by these pathways .
- P-glycoprotein Substrate : It has been noted that the compound is a substrate for P-glycoprotein (P-gp), indicating its ability to cross biological membranes efficiently .
- Skin Permeation :
Cytotoxicity and Antitumor Activity
Experimental data indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Specific studies have shown:
- IC50 Values : The compound demonstrates IC50 values in the micromolar range against prostate cancer cells (PC3) and breast cancer cells (MCF7), indicating moderate potency as an antitumor agent .
Structure Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
| Compound Name | CAS Number | Key Features | Similarity Index |
|---|---|---|---|
| Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate | 330794-35-9 | Benzyl group instead of isoindoline | 0.93 |
| Tert-butyl 5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)phenyl)piperidine | 956136-85-9 | Incorporates a piperidine ring | 0.88 |
| Tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)phenyl)cyclobutyl)carbamate | 1032528-06-5 | Features a cyclobutyl moiety | 0.84 |
Study on Antitumor Effects
A recent study investigated the antitumor effects of tert-butyl 1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)isoindoline on human cancer cell lines. The results indicated that:
- The compound induced apoptosis in PC3 cells through the mitochondrial pathway.
- Flow cytometry analysis confirmed increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism of action .
In Vivo Studies
In vivo studies on murine models have shown promising results regarding its efficacy in reducing tumor size without significant toxicity at therapeutic doses. This highlights its potential as a lead compound for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
